![molecular formula C16H19NO4 B15336322 2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15336322.png)
2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid is a compound that features a bicyclo[1.1.1]pentane (BCP) moiety, which is known for its unique structural and electronic properties. The BCP structure is a strained bicyclic system that has gained attention in medicinal chemistry as a bioisostere for aromatic rings, offering improved metabolic stability and reduced toxicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid typically involves the construction of the BCP core followed by functionalization. One common approach is the continuous flow synthesis of [1.1.1]propellane, which can be derivatized into various BCP species . The process involves generating [1.1.1]propellane on demand and transforming it into BCP derivatives through photochemical reactions .
Industrial Production Methods
. This method is advantageous for industrial applications due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The BCP moiety can be oxidized under specific conditions to introduce functional groups.
Reduction: Reduction reactions can be used to modify the functional groups attached to the BCP core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The BCP moiety can mimic the electronic properties of aromatic rings, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate biological pathways and produce therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentylamines: These compounds share the BCP core and are used as bioisosteres for arylamines.
Bicyclo[1.1.0]butyl derivatives: These compounds have a similar strained bicyclic structure and are used in various chemical applications.
Uniqueness
2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid is unique due to its combination of the BCP core with the benzyloxycarbonylamino group, which provides distinct electronic and steric properties. This uniqueness makes it a valuable compound in medicinal chemistry and other scientific fields.
Propriétés
Formule moléculaire |
C16H19NO4 |
|---|---|
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
3-(1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C16H19NO4/c18-14(19)13(9-16-6-12(7-16)8-16)17-15(20)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,17,20)(H,18,19) |
Clé InChI |
USDITYNBEGFBPY-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



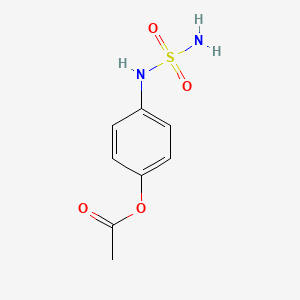
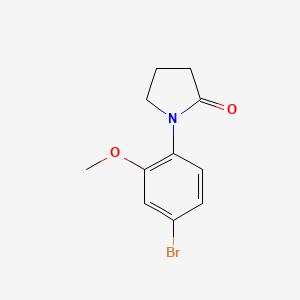
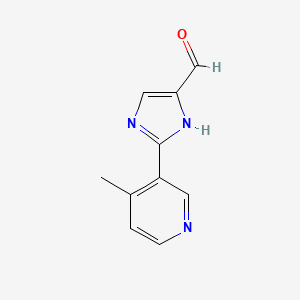


![Ethyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B15336282.png)
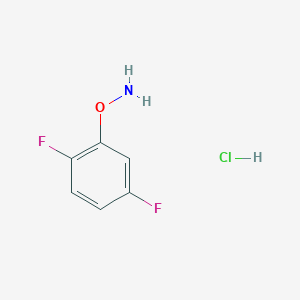
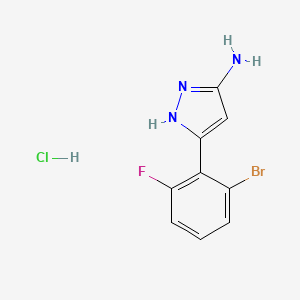
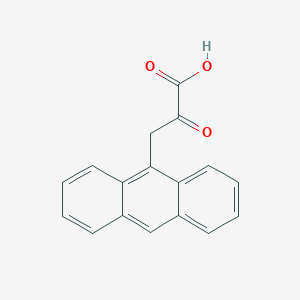
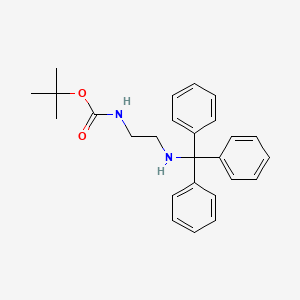

![Methyl 12-[[1,19-Diamino-10-[[3-[(3-aminopropyl)amino]-3-oxopropoxy]methyl]-5,15-dioxo-8,12-dioxa-4,16-diazanonadecan-10-yl]amino]-12-oxododecanoate Tristrifluoroacetate](/img/structure/B15336317.png)
![tert-butyl 5,6-dihydro-[3,4'-bipyridine]-1(2H)-carboxylate](/img/structure/B15336330.png)
